

Spectroscopic Profile of Acid Red 249: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid Red 249

Cat. No.: B12401964

[Get Quote](#)

Introduction

Acid Red 249, identified by CAS number 6416-66-6 and C.I. 18134, is a single azo dye with the molecular formula $C_{29}H_{20}ClN_3Na_2O_{10}S_3$ and a molecular weight of 748.11 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#) This dark red, water-soluble powder is utilized in the textile industry for dyeing wool, silk, and polyamide fabrics.[\[1\]](#)[\[4\]](#) Understanding its spectroscopic characteristics is crucial for quality control, analytical method development, and research into its interactions with various substrates and biological systems. This technical guide provides a summary of available spectroscopic data for **Acid Red 249**, including UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, along with generalized experimental protocols for obtaining such data.

Chemical Structure

The chemical structure of **Acid Red 249** is fundamental to interpreting its spectroscopic data. It is synthesized by the diazo coupling of 5-chloro-2-phenoxybenzenamine with 8-(4-methylphenylsulfonamido)-1-naphthol-3,6-disulfonic acid.[\[1\]](#)[\[3\]](#)

Spectroscopic Data

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the dye molecule and is commonly used for quantitative analysis and color characterization.

Quantitative Data

Wavelength (λ_{max})	Solvent/Medium	Reference
510 nm	Aqueous Solution ("Acid Red B")	[5]
520 nm, 555 nm	Polyvinyl Alcohol (PVA) Film	[6]
250-350 nm, 450-550 nm	Aqueous Solution ("Acid Red B")	[5]

Note: "Acid Red B" is a common name that may refer to **Acid Red 249**; however, dye nomenclature can be inconsistent.

The absorption in the visible region (around 510-555 nm) is attributed to the $\pi \rightarrow \pi^*$ electronic transitions within the extensive conjugated system of the azo dye. The absorptions in the ultraviolet region (250-350 nm) are likely due to $\pi \rightarrow \pi^*$ transitions within the aromatic rings of the molecule.[5]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. While a specific, complete IR spectrum for **Acid Red 249** is not readily available in public databases, the expected characteristic absorption peaks can be predicted based on its molecular structure.

Predicted Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
3400-3200	O-H, N-H	Stretching
3100-3000	Aromatic C-H	Stretching
~1600	N=N (Azo)	Stretching
1620-1580, 1500-1450	Aromatic C=C	Stretching
1370-1330, 1180-1160	S=O (Sulfonate)	Asymmetric & Symmetric Stretching
1260-1000	C-O, C-N	Stretching
880-800	Aromatic C-H	Out-of-plane Bending

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. Specific ¹H and ¹³C NMR data for **Acid Red 249** are not publicly available. However, a general understanding of the expected spectral regions for the different types of protons and carbons can be inferred from its structure. The complexity of the molecule, with its multiple aromatic rings and substituents, would lead to a complex NMR spectrum with many overlapping signals. Advanced techniques such as 2D NMR (e.g., COSY, HMBC, HSQC) would be necessary for complete spectral assignment.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for azo dyes like **Acid Red 249**.

UV-Visible Spectroscopy

Objective: To determine the absorption maxima (λ_{max}) and quantify the concentration of the dye in solution.

Methodology:

- Sample Preparation: Prepare a stock solution of **Acid Red 249** of a known concentration (e.g., 100 mg/L) in a suitable solvent (e.g., deionized water, methanol, or ethanol). From the stock solution, prepare a series of dilutions to create a calibration curve.
- Instrumentation: Use a double-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Scan the samples over a wavelength range of 200-800 nm.[\[5\]](#)
 - Use the solvent as a blank for baseline correction.
 - Record the absorbance at the determined λ_{max} for each dilution.
- Data Analysis:
 - Plot a calibration curve of absorbance versus concentration.
 - Determine the molar absorptivity (ϵ) from the slope of the calibration curve according to the Beer-Lambert law ($A = \epsilon bc$, where A is absorbance, b is the path length, and c is the concentration).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the dye molecule.

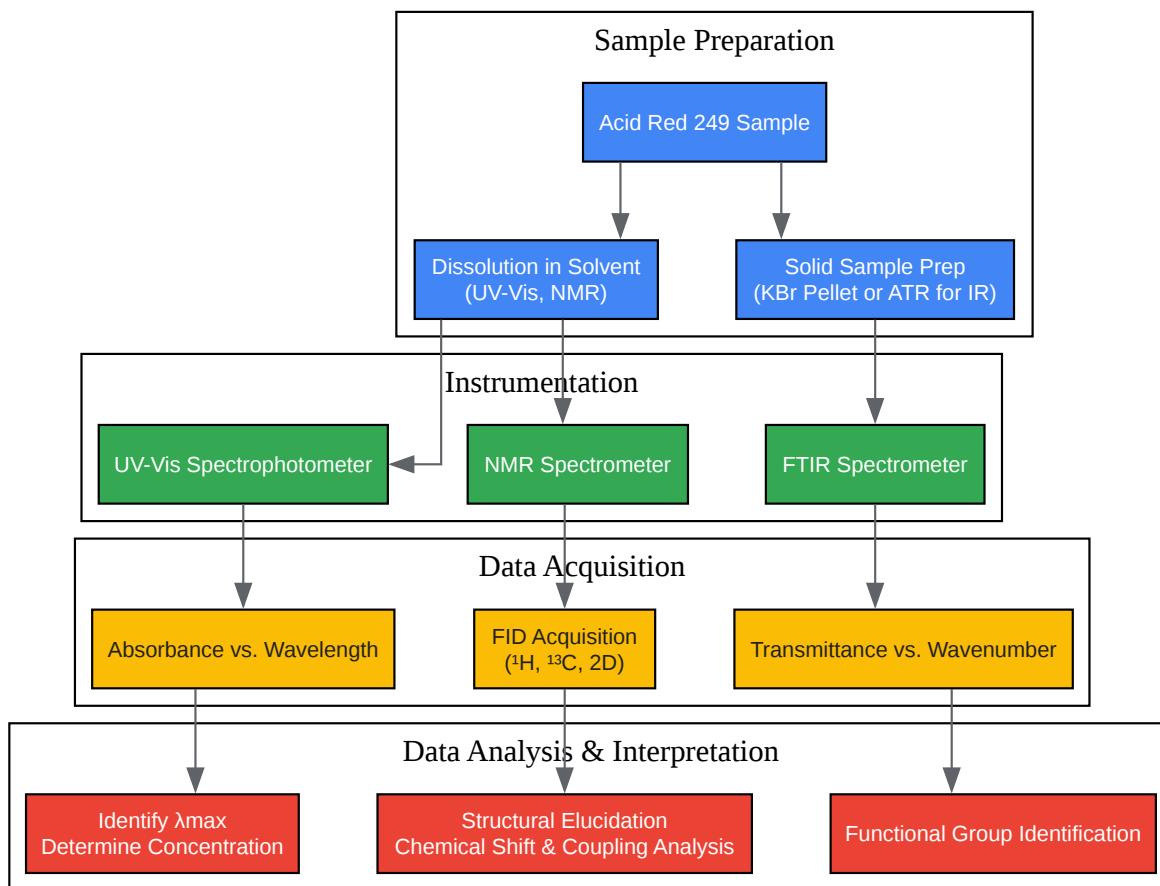
Methodology:

- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of the dry dye powder with potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid dye powder directly onto the ATR crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

- Data Acquisition:
 - Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Collect the sample spectrum over a range of 4000-400 cm^{-1} .
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).
- Data Analysis:
 - Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

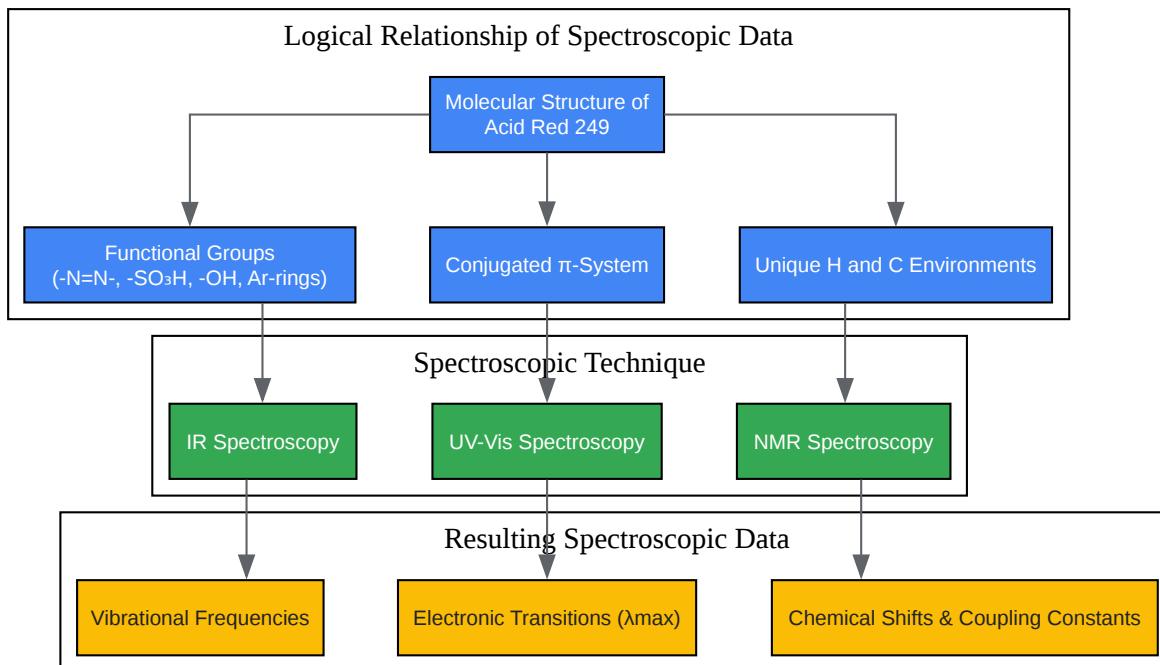
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of the dye.


Methodology:

- Sample Preparation: Dissolve an accurately weighed sample of **Acid Red 249** in a suitable deuterated solvent (e.g., D_2O , DMSO-d_6). The choice of solvent is critical for sample solubility and to avoid interfering signals.
- Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
 - Acquire a ^1H NMR spectrum.
 - Acquire a ^{13}C NMR spectrum.
 - If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to aid in the assignment of signals.
- Data Analysis:
 - Process the raw data (Fourier transformation, phasing, and baseline correction).

- Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals to assign them to specific protons and carbons in the molecule.


Logical Workflows

The following diagrams illustrate the general workflows for spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of **Acid Red 249**.

[Click to download full resolution via product page](#)

Caption: Logical relationship between molecular structure and spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journals.ium.edu.my [journals.ium.edu.my]
- 2. researchgate.net [researchgate.net]
- 3. analysis.rs [analysis.rs]
- 4. Acid Red 249 - Weak Acid Brilliant Red B - from Emperor Chem [emperordye.com]

- 5. researchgate.net [researchgate.net]
- 6. imaging.org [imaging.org]
- To cite this document: BenchChem. [Spectroscopic Profile of Acid Red 249: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12401964#spectroscopic-data-for-acid-red-249-uv-vis-ir-nmr>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com